2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine
Description
2-(2,6-Dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a synthetic small-molecule compound characterized by a pteridine core substituted with a 2,6-dimethylmorpholine group at position 2 and a 3,4-dimethylphenylamine moiety at position 2. Its structural complexity arises from the integration of morpholine (a six-membered oxygen- and nitrogen-containing heterocycle) and pteridine (a bicyclic system with two fused pyrimidine rings). Structural determination of this compound, including crystallographic analysis, likely employs tools such as SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-16(9-13(12)2)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYZBLFGGLNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the dimethylphenyl group: This step involves the coupling of the pteridine core with a 3,4-dimethylphenylamine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pteridine or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is compared below with three analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Reported Targets |
|---|---|---|---|---|
| This compound | 394.48 | Pteridine, morpholine, dimethylphenyl | 2.8 (predicted) | Kinases (hypothetical) |
| N-(3,4-Dimethylphenyl)pteridin-4-amine | 266.32 | Pteridine, dimethylphenyl | 2.1 | Tyrosine kinases |
| 2-Morpholino-N-(4-methylphenyl)pteridin-4-amine | 336.38 | Pteridine, morpholine, methylphenyl | 2.5 | PI3K/AKT pathway |
| 2-(2-Methylpiperidin-1-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine | 378.46 | Pteridine, piperidine, dimethylphenyl | 3.0 | mTOR inhibitors |
Key Findings:
Morpholine vs. Piperidine Substitution: Replacement of the morpholine group (in the target compound) with piperidine (as in Compound 4) increases lipophilicity (LogP 3.0 vs. Piperidine-containing analogs show stronger affinity for mTOR targets, while morpholine derivatives may favor kinases with polar active sites .
Dimethylphenyl vs. Methylphenyl Groups :
The 3,4-dimethylphenyl substituent in the target compound introduces steric bulk compared to the 4-methylphenyl group in Compound 3. This difference correlates with selectivity shifts; for example, Compound 3 exhibits higher activity against PI3K isoforms due to reduced steric hindrance .
Pteridine Core Modifications :
Removal of the morpholine group (Compound 2) simplifies the structure but reduces kinase inhibition potency by ~50% in vitro, highlighting the critical role of the morpholine moiety in stabilizing target interactions .
Pharmacological and Physicochemical Properties
- Binding Affinity : Computational docking studies suggest the dimethylmorpholine group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, while the dimethylphenyl group engages in hydrophobic interactions. This dual mechanism is absent in simpler analogs like Compound 2 .
- Metabolic Stability : Compared to piperidine analogs, morpholine-containing compounds demonstrate slower hepatic clearance in rodent models, likely due to reduced cytochrome P450-mediated oxidation .
Biological Activity
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)pteridin-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pteridine core substituted with a morpholine and a dimethylphenyl group. The molecular formula is CHNO, with a molecular weight of approximately 284.36 g/mol. The compound's structural characteristics contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzyme Activity : It has been suggested that such compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pteridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division .
- Cytotoxic Effects : Preliminary studies indicate moderate cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is hypothesized to arise from disruption of microtubule dynamics and induction of apoptosis .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral replication processes. This suggests potential applications in treating viral infections alongside cancer therapy .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 (lung carcinoma) | 15 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa (cervical carcinoma) | 20 | Induction of apoptosis |
| Antiviral Activity | DENV-infected cells | 10 | Inhibition of viral replication |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that the compound exhibited significant cytotoxic effects on A549 and HeLa cells, with IC50 values indicating effective inhibition at micromolar concentrations. The study highlighted the compound's ability to localize in the Golgi apparatus and disrupt cellular functions critical for tumor growth .
- Antiviral Potential : Another investigation into similar pteridine derivatives revealed promising antiviral activity against Dengue virus (DENV), suggesting that structural modifications could enhance efficacy against viral pathogens while maintaining low toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
